4-Hydroxy-4-(4-methylphenyl)butan-2-one
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Overview
Description
4-Hydroxy-4-(4-methylphenyl)butan-2-one is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a beta-hydroxy ketone, which means it contains a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-(4-methylphenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction between p-tolualdehyde and acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds via an aldol condensation, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of cetyl trimethyl ammonium bromide (CTAB) as a surfactant in an aqueous micellar solution can facilitate the aldol reaction, leading to higher yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(4-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylbenzoylacetone
Reduction: 4-Hydroxy-4-(4-methylphenyl)butanol
Substitution: 4-Chloro-4-(4-methylphenyl)butan-2-one
Scientific Research Applications
4-Hydroxy-4-(4-methylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor for the synthesis of active metabolites that interact with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
4-Hydroxy-4-(4-methylphenyl)butan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-4-(4-methoxyphenyl)butan-2-one: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
4-Hydroxy-4-(4-nitrophenyl)butan-2-one:
4-Hydroxy-4-(4-hydroxyphenyl)butan-2-one:
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry, biological research, and industrial applications.
Properties
CAS No. |
135689-01-9 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-4-(4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |
InChI Key |
APHJOOVAEFILGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C)O |
Origin of Product |
United States |
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